1,2-Bis(butylsulfonyl)ethane
Description
1,2-Bis(butylsulfonyl)ethane is an organosulfur compound with the molecular formula C₁₀H₂₂S₂O₄ and a molecular weight of 270.39 g/mol. Structurally, it consists of an ethane backbone substituted at both terminal positions with butylsulfonyl (–SO₂C₄H₉) groups.
Properties
CAS No. |
16823-95-3 |
|---|---|
Molecular Formula |
C10H22O4S2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-(2-butylsulfonylethylsulfonyl)butane |
InChI |
InChI=1S/C10H22O4S2/c1-3-5-7-15(11,12)9-10-16(13,14)8-6-4-2/h3-10H2,1-2H3 |
InChI Key |
MYGXWCOFMXCNRN-UHFFFAOYSA-N |
SMILES |
CCCCS(=O)(=O)CCS(=O)(=O)CCCC |
Canonical SMILES |
CCCCS(=O)(=O)CCS(=O)(=O)CCCC |
Synonyms |
1,2-Bis(butylsulfonyl)ethane |
Origin of Product |
United States |
Comparison with Similar Compounds
Sulfonyl Derivatives
- 1,2-Bis(phenylsulfonyl)ethane Formula: C₁₄H₁₄O₄S₂ Molecular Weight: 310.39 g/mol Key Differences: Replacing butyl with phenyl groups increases molecular weight and aromaticity, enhancing thermal stability but reducing solubility in non-polar solvents. Used in chemical synthesis as a stabilizing agent or intermediate . Applications: Potential crosslinker in polymer matrices or precursor for hybrid silica membranes (as seen in sulfonamide-based materials) .
Halogenated Derivatives
- 1,2-Bis(2-bromoethoxy)ethane
- Formula : C₆H₁₂Br₂O₂
- Molecular Weight : 275.97 g/mol
- Key Differences : Bromoethoxy groups introduce high reactivity for nucleophilic substitution, enabling use in pharmaceutical and agrochemical synthesis. Unlike sulfonyl groups, bromine enhances electrophilicity .
- Applications : Building block for drug candidates and functionalized polymers .
Sulfide vs. Sulfonyl
- 1,1-Bis(ethylsulfanyl)ethane Formula: C₆H₁₄S₂ Molecular Weight: 150.30 g/mol Key Differences: Sulfides (–S–) are less oxidized than sulfones (–SO₂–), making them more nucleophilic but less stable. The ethyl groups confer lower lipophilicity compared to butyl chains . Applications: Limited data, but sulfides are often intermediates in organic synthesis.
Physicochemical Properties
| Compound | Functional Group | Molecular Weight (g/mol) | Solubility | Stability |
|---|---|---|---|---|
| This compound | Sulfonyl | 270.39 | Moderate in organics | High (oxidized S) |
| 1,2-Bis(phenylsulfonyl)ethane | Sulfonyl | 310.39 | Low in polar solvents | Very high |
| 1,2-Bis(2-bromoethoxy)ethane | Bromoethoxy | 275.97 | High in DMSO | Moderate (sensitive to hydrolysis) |
| 1,1-Bis(ethylsulfanyl)ethane | Sulfide | 150.30 | High in ethers | Low (air-sensitive) |
Materials Science
- This compound: Potential use in hybrid silica membranes or polymer composites due to sulfonyl groups' ability to form covalent networks .
- 1,2-Bis(4-nitrophenoxy)ethane: Enhances thermal stability in polyimide films, critical for aerospace and electronics .
Catalysis and Coordination Chemistry
- 1,2-Bis(diphenylphosphino)ethane (dppe): A versatile bidentate ligand in transition-metal catalysis (e.g., Suzuki couplings). Phosphine groups offer strong electron-donating properties, unlike sulfonyl groups .
Pharmaceuticals
Flame Retardants
- 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE): Brominated flame retardant with bioaccumulation risks. Highlights the environmental trade-offs of halogenated derivatives .
Research Findings and Trends
- Synthetic Strategies : Oxidative coupling methods for sulfonyl derivatives (e.g., converting sulfides to sulfones) are critical for scalability .
- Environmental Impact : Brominated and chlorinated ethane derivatives (e.g., BTBPE) face regulatory scrutiny due to persistence and toxicity, urging alternatives like sulfonyl-based compounds .
- Thermal Stability : Sulfonyl groups outperform sulfides and ethers in high-temperature applications, as seen in polyimide and silica hybrids .
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